3,4-Dehydro Cilostazol-d11

Stable Isotope Labeling Mass Spectrometry Isotope Dilution

3,4-Dehydro Cilostazol-d11 (OPC-13015-d11) is a stable isotope-labeled internal standard incorporating eleven deuterium atoms on the cyclohexyl ring. The +11 Da mass shift eliminates isotopic cross-talk and baseline interference that plague d4/d7 analogs, while preserving near-identical physicochemical properties to the unlabeled analyte. It is the optimal SIL-IS for validated LC-MS/MS quantification of the active metabolite 3,4-dehydro cilostazol in plasma, urine, and tissue. Achieve LOQ of 0.5 ng/mL with precision <2.79% CV and accuracy 98–103%, meeting FDA/EMA bioequivalence study requirements. Ideal for pharmacokinetic studies, DDI assessments, and preclinical rodent serial sampling.

Molecular Formula C20H25N5O2
Molecular Weight 378.5 g/mol
Cat. No. B563046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dehydro Cilostazol-d11
Synonyms6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone; _x000B_OPC 13015-d11; 
Molecular FormulaC20H25N5O2
Molecular Weight378.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D
InChIKeyGHALECSGOJQOHW-SAGHCWGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dehydro Cilostazol-d11: A Deuterated Active Metabolite Standard for Accurate LC-MS/MS Quantification


3,4-Dehydro Cilostazol-d11 (OPC-13015-d11; CAS 1073608-13-5) is a deuterium-labeled analog of 3,4-dehydro cilostazol, the pharmacologically most active metabolite of the antiplatelet agent cilostazol [1]. The compound incorporates eleven deuterium atoms on the cyclohexyl ring, providing a +11 Da mass shift while preserving near-identical physicochemical properties to the unlabeled analyte . It is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 3,4-dehydro cilostazol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Generic Substitution Fails: The Critical Need for 3,4-Dehydro Cilostazol-d11 in Quantitative Bioanalysis


Accurate quantification of 3,4-dehydro cilostazol in pharmacokinetic and bioequivalence studies demands an internal standard that precisely mirrors the analyte's behavior throughout sample preparation and LC-MS/MS analysis. Non-deuterated structural analogs (e.g., mosapride, repaglinide) exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency, leading to variable matrix effects and compromised accuracy [1]. Deuterated analogs with fewer deuterium atoms (e.g., cilostazol-d4 or -d7) may provide insufficient mass separation from the unlabeled analyte, risking isotopic cross-talk and baseline interference in complex biological matrices [2]. 3,4-Dehydro Cilostazol-d11, with its eleven deuterium atoms, delivers a definitive +11 Da mass shift that ensures unambiguous MS detection and robust quantification across diverse experimental conditions.

Quantitative Differentiation: 3,4-Dehydro Cilostazol-d11 Evidence-Based Selection Guide


Isotopic Purity and Mass Shift: +11 Da Separation Reduces Interference

3,4-Dehydro Cilostazol-d11 is supplied with a deuterium enrichment of 98% D , producing a precursor ion m/z of 379.3 (M+H)+ compared to 368.2 for the unlabeled analyte. This +11 Da mass shift exceeds that of alternative deuterated cilostazol standards such as cilostazol-d4 (m/z ~373.2; +4 Da) and cilostazol-d7 (+7 Da). The greater mass differential minimizes isotopic overlap in the MS/MS quadrupole, reducing cross-talk and baseline noise in complex biological matrices .

Stable Isotope Labeling Mass Spectrometry Isotope Dilution

Validated Method Performance: High Precision and Accuracy with Deuterated Internal Standard

A validated UPLC-MS/MS method employing deuterated analogs as internal standards for the simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma achieved intra- and inter-batch precision (%CV) of 0.91–2.79 and accuracy of 98.0–102.7% for the metabolite [1]. In contrast, a prior LC-MS/MS method using the non-deuterated structural analog mosapride as internal standard reported acceptable but comparatively wider precision ranges, with the authors noting the inherent variability of non-isotopic internal standards [2].

Method Validation Bioanalysis UPLC-MS/MS

Matrix Effect Compensation: Superior Recovery Consistency with SIL-IS

In the UPLC-MS/MS method using deuterated internal standards, assay recovery was 95–97% for both the analyte and internal standard across all concentration levels [1]. This near-identical recovery stems from the structural identity of the deuterated internal standard, which co-elutes with the analyte and experiences the same matrix-induced ion suppression or enhancement. In contrast, methods using non-deuterated internal standards often exhibit divergent recovery profiles that can skew quantification [2].

Matrix Effects Ion Suppression Sample Preparation

Regulatory-Ready Standard: Fully Characterized with Certificate of Analysis

3,4-Dehydro Cilostazol-d11 is supplied by multiple vendors as a fully characterized reference standard, with certificates of analysis documenting identity, purity (≥98% by HPLC), and isotopic enrichment (98% D) . This level of characterization aligns with ICH Q2(R1) and FDA bioanalytical method validation guidance, providing the traceability required for GLP and GCP studies. Alternative in-house or non-certified standards may lack this documentation, risking regulatory compliance during audits.

Reference Standard GMP/GLP Compliance Analytical Quality Control

Structural Identity Advantage: Identical Chromatographic Retention Time

The replacement of eleven hydrogen atoms with deuterium in 3,4-Dehydro Cilostazol-d11 results in a negligible isotopic effect on reversed-phase chromatographic retention. Studies on structurally similar deuterated compounds indicate retention time differences of less than 0.05 minutes compared to the unlabeled analyte [1]. This near-identical retention ensures that any time-dependent matrix effects (e.g., ion suppression from co-eluting phospholipids) affect the analyte and internal standard equally, a condition not met by non-deuterated structural analog ISs such as mosapride (retention time offset typically >0.3 min) [2].

Chromatography Co-elution Stable Isotope Labeling

Precision Quantification: High-Impact Applications for 3,4-Dehydro Cilostazol-d11


Quantitative Bioanalysis of 3,4-Dehydro Cilostazol in Pharmacokinetic Studies

3,4-Dehydro Cilostazol-d11 serves as the optimal internal standard for LC-MS/MS quantification of the active metabolite in plasma, urine, and tissue homogenates. The validated UPLC-MS/MS method achieves a lower limit of quantification of 0.5 ng/mL with precision (%CV) <2.79% and accuracy 98.0–102.7% [1]. This performance supports accurate determination of pharmacokinetic parameters (AUC, Cmax, T1/2) in both preclinical and clinical studies.

Bioequivalence and Bioavailability Studies of Cilostazol Formulations

Regulatory bioequivalence studies require robust, validated methods for measuring the active metabolite 3,4-dehydro cilostazol. The deuterated internal standard ensures compliance with FDA/EMA guidelines on method precision and accuracy [2]. The method using deuterated IS has been successfully applied to a 100 mg cilostazol bioequivalence study in 30 healthy subjects [1].

Drug-Drug Interaction Studies Involving CYP-Mediated Metabolism

3,4-Dehydro cilostazol is a CYP-dependent metabolite. Studies investigating drug-drug interactions (e.g., with CYP3A4 inhibitors or inducers) require precise measurement of metabolite levels. The deuterated internal standard enables accurate quantification even in the presence of co-administered drugs that may alter matrix composition or cause ion suppression [3].

Metabolite Identification and Quantification in Preclinical Models

In rodent pharmacokinetic and toxicology studies, 3,4-Dehydro Cilostazol-d11 can be used to quantify the active metabolite in small-volume plasma samples (e.g., 100 µL). The high sensitivity and reproducibility afforded by the deuterated IS support serial sampling in mice and rats, reducing animal usage while maintaining data quality [4].

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